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Compound of Interest

Compound Name: 4-Isopropoxybenzoic acid

Cat. No.: B1664614

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 4-isopropoxybenzoic acid. It is
intended for researchers, scientists, and professionals in the field of drug development and
chemical analysis. This document details the spectral characteristics of the compound,
presents the data in a clear, tabular format, and outlines the experimental protocols for
obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the proton (*H) and
carbon-13 (*3C) NMR spectral data for 4-isopropoxybenzoic acid, typically recorded in
deuterated chloroform (CDCIs).

'H NMR Spectral Data

Table 1: *H NMR Chemical Shifts and Coupling Constants for 4-lsopropoxybenzoic Acid in
CDCls
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3C NMR Spectral Data

Table 2: 13C NMR Chemical Shifts for 4-Isopropoxybenzoic Acid in CDCls

Chemical Shift (6, ppm) Assighment

~172.0 -COOH

~163.0 Ar-C (para to -COOH)
~132.0 Ar-C (ortho to -COOH)
~122.0 Ar-C (ipso to -COOH)
~115.0 Ar-C (ortho to -O-iPr)
~70.0 -CH(CHs)2

~22.0 -CH(CHs)2

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the
functional groups present in the molecule. The IR spectrum of 4-isopropoxybenzoic acid, a
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solid, is typically obtained using a potassium bromide (KBr) pellet or Attenuated Total
Reflectance (ATR).

Table 3: Characteristic IR Absorptions for 4-lsopropoxybenzoic Acid

Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid

3300-2500 Broad

dimer)
~2980, ~2940 Medium C-H stretch (Aliphatic)
~1680 Strong C=0 stretch (Carboxylic acid)
~1605, ~1575 Medium-Strong C=C stretch (Aromatic ring)
~1250 Strong C-O stretch (Aryl ether)
~1170 Strong C-O stretch (Carboxylic acid)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for 4-lsopropoxybenzoic Acid

m/z Relative Intensity Assignment

180 High [M]* (Molecular ion)
138 High [M - CsHe]*

121 Base Peak [M - CsHe - OH]*

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectral data
presented above.
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NMR Spectroscopy

A sample of 4-isopropoxybenzoic acid (typically 5-20 mg for *H NMR and 20-50 mg for 13C
NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing a small
amount of tetramethylsilane (TMS) as an internal standard (6 = 0.00 ppm). The solution is
transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a
frequency of 300-500 MHz for *H NMR and 75-125 MHz for 13C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

For the KBr pellet method, a small amount of 4-isopropoxybenzoic acid (1-2 mg) is finely
ground with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press. For the ATR method, a
small amount of the solid sample is placed directly onto the ATR crystal, and pressure is
applied to ensure good contact. The FTIR spectrum is recorded over the range of 4000-400
cm~1, A background spectrum of the empty accessory (or a pure KBr pellet) is recorded and
automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, a derivatization step is often employed before GC-
MS analysis. The carboxylic acid group can be converted to a more volatile ester (e.g., methyl
or trimethylsilyl ester). The derivatized sample is then dissolved in a suitable solvent and
injected into the gas chromatograph. The sample is vaporized and separated on a capillary
column. The separated components then enter the mass spectrometer, which is typically
operated in electron ionization (EI) mode. The resulting mass spectrum shows the molecular
ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 4-isopropoxybenzoic acid.
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Caption: Workflow for the spectroscopic analysis of 4-Isopropoxybenzoic acid.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Isopropoxybenzoic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b16646144#spectral-data-for-4-isopropoxybenzoic-
acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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